molecular formula C16H16ClNO2 B2680084 2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol CAS No. 1232816-37-3

2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol

Cat. No. B2680084
CAS RN: 1232816-37-3
M. Wt: 289.76
InChI Key: AWYVPSCCAGLWQP-VCHYOVAHSA-N
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Description

The compound “2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}-6-ethoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C16H16ClNO2 and a molecular weight of 289.76 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new Schiff base compound, (E)-2-[(2-bromophenylimino)methyl]-4,6-dichloro-3-methoxyphenol, was obtained from the condensation reaction of 3,5-dichloro-2-hydroxy-6-methoxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. A study on a similar compound, (E)-2-(((3-chloro-4-methylphenyl)imino)methyl)-6-ethoxyphenol, reported the synthesis, crystal structure, spectroscopic characterization, chemical activity, and molecular docking studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C16H16ClNO2 and a molecular weight of 289.76 . Further properties such as melting point, boiling point, solubility, and spectral data could be determined experimentally.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound involves various chemical reactions yielding a product characterized through spectroscopic methods and single-crystal X-ray diffraction. Theoretical calculations, such as Density Functional Theory (DFT), further assist in understanding its geometrical parameters and chemical activity. For instance, Demircioğlu's study emphasizes the successful synthesis and characterization, highlighting the importance of Hirshfeld surface analysis to understand intermolecular interactions (Demircioğlu, 2021).

Molecular Docking and Potential Biological Applications

Research has also focused on molecular docking studies to explore the binding nature of the compound with DNA structures, suggesting potential biological applications. These studies indicate the compound's interaction with DNA bases, hinting at its applicability in medicinal chemistry and drug design (Demircioğlu, 2021).

Antibacterial and Antioxidant Activities

Further studies have explored the compound's derivatives for their antibacterial and antioxidant activities, demonstrating significant effects against various multi-drug resistance organisms. Such research underscores the potential of these compounds in developing new therapeutic agents or additives in food and pharmaceutical industries (Oloyede-Akinsulere et al., 2018).

Nonlinear Optical (NLO) Properties

The exploration of nonlinear optical properties in Schiff base compounds, including derivatives of the compound , has revealed promising results for NLO applications. These findings suggest potential uses in the development of optical materials and technologies (Ashfaq et al., 2022).

Liquid Crystalline Properties

Investigations into the liquid crystalline properties of certain derivatives have provided insights into their mesomorphic behavior, offering applications in the fields of liquid crystal technology and materials science (Thaker et al., 2012).

properties

IUPAC Name

2-[(4-chloro-2-methylphenyl)iminomethyl]-6-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-14-8-7-13(17)9-11(14)2/h4-10,19H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYVPSCCAGLWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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